
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
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Overview
Description
9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: is a complex organic compound with a unique structure that includes a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions may vary depending on the desired substituents and the specific requirements of the synthesis process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Key Reaction Steps:
Ethoxycarbonylmethyl Group (Position 9)
This ester group undergoes hydrolysis to form a carboxylic acid under basic conditions. It also participates in nucleophilic acyl substitution reactions with amines or alcohols to yield amides or transesterified products, respectively.
Carboxylic Acid (Position 3)
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .
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Esterification : Forms methyl or ethyl esters via acid-catalyzed reactions with alcohols.
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Amide Coupling : Reacts with amines (e.g., HATU/DIPEA) to generate amide derivatives, relevant in drug design .
Fluorine Atom (Position 6)
The electron-withdrawing fluorine atom directs electrophilic substitution reactions to meta positions . While typically inert, it can undergo nucleophilic aromatic substitution under harsh conditions (e.g., strong bases or metal catalysts) .
Decarboxylation
Heating the compound above 200°C induces decarboxylation , yielding 9-ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This reaction is critical for simplifying the scaffold in medicinal chemistry.
Cyclization Reactions
Reaction with acid chlorides (e.g., POCl₃) facilitates cyclization to form fused heterocycles, such as isoindole-1,3-dione derivatives, which are explored for optoelectronic applications .
Cross-Coupling Reactions
The carbazole core participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis, enabling aryl group introduction at position 3 or 4 .
Comparative Data:
Method | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Conventional | Ethanol | 7 | 88 |
Microwave | PEG-400 | 0.5 | 95 |
Pharmaceutical Modifications
The compound serves as a precursor for CRTH2 receptor antagonists , which are used to treat allergic asthma and inflammatory diseases . Key modifications include:
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Amide Formation : Coupling with aryl amines to enhance binding affinity.
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Ester-to-Acid Conversion : Improving solubility for bioavailability.
Stability and Degradation
Scientific Research Applications
Biology: Carbazole derivatives, including this compound, have shown promise in biological studies due to their potential antiviral, anticancer, and antimicrobial activities .
Medicine: Research has indicated that carbazole derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound’s unique structure makes it a valuable intermediate in the production of advanced materials and pharmaceuticals .
Mechanism of Action
like other carbazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A simpler derivative with similar core structure.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: A fluorinated derivative with potential biological activity.
9-Ethoxycarbonylmethyl-2,3,4,9-tetrahydro-1H-carbazole: A derivative with an ethoxycarbonylmethyl group.
Uniqueness: The presence of both the ethoxycarbonylmethyl and fluoro groups in 9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid makes it unique among carbazole derivatives. These functional groups may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18FNO4 |
---|---|
Molecular Weight |
319.33 g/mol |
IUPAC Name |
9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22) |
InChI Key |
PRKSOJONLMLDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
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